molecular formula C16H25NO10 B13706962 Acid-PEG4-NHS ester

Acid-PEG4-NHS ester

Cat. No.: B13706962
M. Wt: 391.37 g/mol
InChI Key: UZALGPVEUZNYBM-UHFFFAOYSA-N
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Description

Acid-PEG4-NHS ester: is a polyethylene glycol (PEG) derivative that contains a carboxylic acid and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-NHS ester typically involves the reaction of a PEG derivative with succinic anhydride to introduce a carboxylic acid group. This is followed by the activation of the carboxylic acid with NHS in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Acid-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a PEGylated amide compound .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a carboxylic acid and an NHS ester group, allowing it to react with both primary amines and carboxylic acids. This dual reactivity makes it highly versatile for various bioconjugation and surface modification applications .

Properties

Molecular Formula

C16H25NO10

Molecular Weight

391.37 g/mol

IUPAC Name

3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C16H25NO10/c18-13-1-2-14(19)17(13)27-16(22)4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(20)21/h1-12H2,(H,20,21)

InChI Key

UZALGPVEUZNYBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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